molecular formula C10H12BrClO4S B1445019 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1344360-41-3

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1445019
CAS RN: 1344360-41-3
M. Wt: 343.62 g/mol
InChI Key: HNOISOIMHSYWOJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1344360-41-3 . It has a molecular weight of 343.63 .


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 343.63 . The InChI Code is 1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 .

Scientific Research Applications

Synthesis and Reactivity

  • Electrophilic Cyclization and Addition Reactions : In a study, it was demonstrated that compounds with sulfonyl groups, similar to 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, undergo electrophilic reactions, such as cyclization and addition reactions with different electrophiles like sulfuryl chloride and bromine. These reactions are crucial for constructing complex molecules in organic synthesis (Ivanov et al., 2014).

Material Science Applications

  • Incorporation into Polymers : Research involving the synthesis of π-conjugated polymers for potential applications in electronics and photonics has utilized similar sulfonyl chloride derivatives. These polymers, when combined with silica, form composites that could have novel optical properties, indicating potential applications in advanced materials (Kubo et al., 2005).

Chemical Methodologies

  • Facile Synthesis of Sulfonyl Chlorides : A study presented a new and straightforward method for synthesizing various sulfonyl chlorides, highlighting the versatility and reactivity of compounds in the class of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride. This method could streamline the production of sulfonyl chlorides, which are pivotal intermediates in numerous chemical syntheses (Kim et al., 1992).

properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOISOIMHSYWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

CAS RN

1344360-41-3
Record name 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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